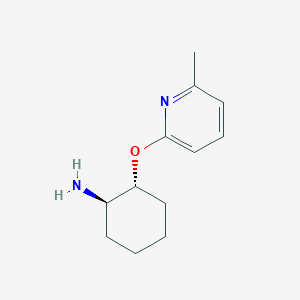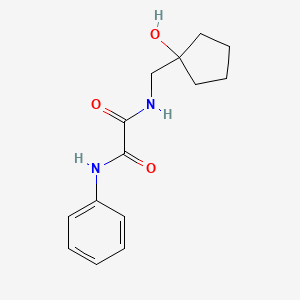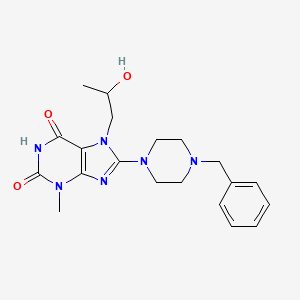
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The molecule also contains a sulfonamide group, which is a functional group that is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring would be a sulfonamide group and a 3-chloro-2-methylphenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonamide group, and the 3-chloro-2-methylphenyl group. Each of these groups can participate in different types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility in water, while the sulfonamide group could allow it to act as a weak acid .
科学的研究の応用
Sulfonamide Inhibitors and Their Therapeutic Potential
Sulfonamides, including compounds such as "4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide," are significant due to their applications in treating bacterial infections and their roles in various therapeutic areas. A recent review outlines the importance of sulfonamide compounds as inhibitors targeting numerous proteins and enzymes crucial for various diseases. These inhibitors have found applications in treating conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing the broad therapeutic potential of sulfonamides (Gulcin & Taslimi, 2018).
Sulfonamides: From Antibacterial to Antitumor Agents
Sulfonamides have a long history of medicinal use, initially as antibacterial agents. Over the years, their application has expanded to include antitumor properties. This shift highlights the versatile chemical framework of sulfonamides that allows for structural modifications, leading to compounds with a wide range of biological activities. The development of sulfonamide-based drugs continues to be an area of active research, aiming to produce new therapies for various diseases with improved efficacy and safety profiles (Azevedo-Barbosa et al., 2020).
Environmental Impact and Analytical Methods
Research into sulfonamides also includes their environmental impact and the development of analytical methods for their detection. Studies focus on the presence of sulfonamides in the environment due to agricultural use and their potential effects on microbial populations. These investigations are crucial for understanding the ecological implications of widespread sulfonamide use and for developing strategies to mitigate any adverse effects (Baran et al., 2011). Additionally, advancements in capillary electrophoresis techniques for sulfonamide analysis highlight the ongoing efforts to improve the detection and quantification of these compounds in various matrices, further emphasizing their significance in both clinical and environmental contexts (Hoff & Kist, 2009).
将来の方向性
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-11-12(14)5-4-6-13(11)16-7-9-17(10-8-16)20(18,19)15(2)3/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNMVIIFAGROOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)
![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)


![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)

![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)


